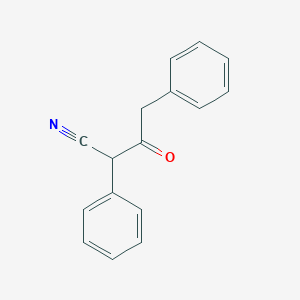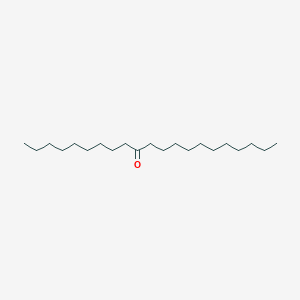
10-Heneicosanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Heneicosanone is an organic compound with the molecular formula C21H42O . It is a ketone, specifically a long-chain aliphatic ketone, and is known for its role in various scientific research applications. The compound is characterized by a carbon chain of 21 atoms with a ketone functional group at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heneicosanone typically involves the reaction of long-chain hydrocarbons with appropriate reagents to introduce the ketone functional group. One common method involves the oxidation of 10-Heneicosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under controlled conditions to ensure the selective formation of the ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 10-Heneicosanone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 10-Heneicosanol.
Substitution: The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: 10-Heneicosanoic acid
Reduction: 10-Heneicosanol
Substitution: Various alcohols and derivatives
Scientific Research Applications
10-Heneicosanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 10-Heneicosanone involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes that recognize ketone substrates, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Heneicosane: A saturated hydrocarbon with the formula C21H44, lacking the ketone functional group.
10-Heneicosanol: The corresponding alcohol with a hydroxyl group at the 10th position.
10-Heneicosanoic acid: The carboxylic acid derivative formed by the oxidation of 10-Heneicosanone.
Comparison: this compound is unique due to the presence of the ketone functional group, which imparts distinct reactivity and properties compared to its analogs. While heneicosane is relatively inert, this compound can participate in a variety of chemical reactions, making it valuable in synthetic chemistry. The alcohol and acid derivatives have different solubility and reactivity profiles, further diversifying their applications.
Properties
Molecular Formula |
C21H42O |
|---|---|
Molecular Weight |
310.6 g/mol |
IUPAC Name |
henicosan-10-one |
InChI |
InChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
NVKMYPHYGJYFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





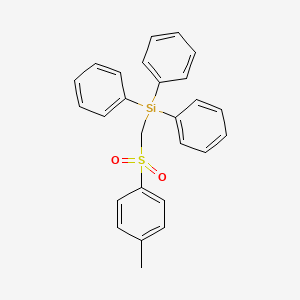



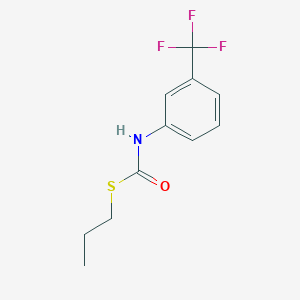
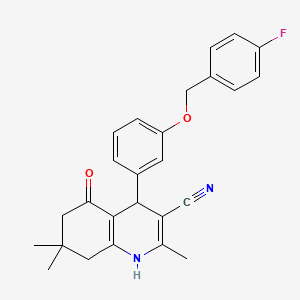
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)

